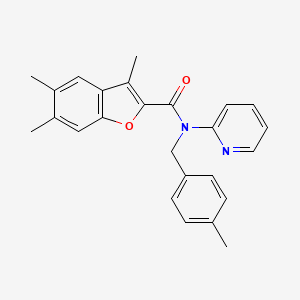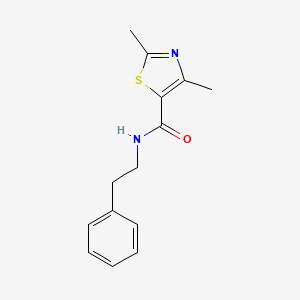![molecular formula C24H26N4O5S B11364948 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11364948.png)
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide (let’s call it “Compound X” for brevity) is a complex organic molecule with an intriguing structure. Let’s break it down:
-
Core Structure: : Compound X consists of several functional groups:
- A thiadiazole ring (1,3,4-thiadiazol-2-yl) at its center.
- A pyrrolidinone ring (1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl) attached to the thiadiazole.
- A benzamide group (3,4,5-trimethoxybenzamide) appended to the pyrrolidinone ring.
-
Pharmacophore: : The presence of these diverse functional groups suggests that Compound X may exhibit interesting biological activities. Its structure hints at potential interactions with enzymes, receptors, or other biomolecules.
Preparation Methods
Synthetic Routes:
Thiadiazole Synthesis:
Pyrrolidinone Formation:
Benzamide Attachment:
Industrial Production:
- Unfortunately, specific industrial-scale production methods for Compound X are not widely documented. research laboratories can synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Compound X likely undergoes various chemical reactions:
Oxidation: Oxidative processes may modify the thiadiazole or phenyl rings.
Reduction: Reduction reactions could affect the carbonyl group in the pyrrolidinone ring.
Substitution: Substituents on the phenyl ring may undergo substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Compound X’s versatility makes it valuable in multiple fields:
Medicinal Chemistry:
Chemical Biology:
Materials Science:
Mechanism of Action
- Compound X likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its diverse functional groups.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness of Compound X:
Properties
Molecular Formula |
C24H26N4O5S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H26N4O5S/c1-13-6-7-17(8-14(13)2)28-12-16(11-20(28)29)23-26-27-24(34-23)25-22(30)15-9-18(31-3)21(33-5)19(10-15)32-4/h6-10,16H,11-12H2,1-5H3,(H,25,27,30) |
InChI Key |
VAVZGBZHLRSPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B11364865.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11364883.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11364887.png)
![1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11364896.png)
![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11364897.png)
![2-(4-bromophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11364900.png)

![5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11364912.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11364916.png)

![3,4,5-trimethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11364927.png)

![Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11364944.png)
